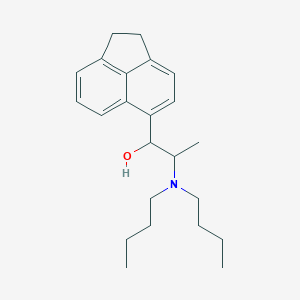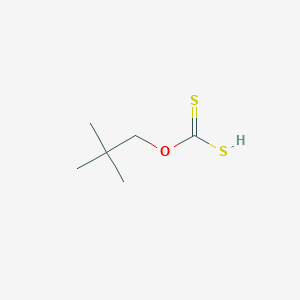
10-Hydroxy-10-methylphenanthren-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-10-methylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-methylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method might include the Friedel-Crafts acylation of a phenanthrene derivative followed by hydroxylation and methylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-10-methylphenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 10-Hydroxy-10-methylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, known for its aromatic properties.
Phenanthrenequinone: An oxidized derivative with distinct chemical reactivity.
Methylphenanthrene: A methylated derivative with similar structural features.
Uniqueness
10-Hydroxy-10-methylphenanthren-9(10H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Properties
CAS No. |
2733-80-4 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
10-hydroxy-10-methylphenanthren-9-one |
InChI |
InChI=1S/C15H12O2/c1-15(17)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9,17H,1H3 |
InChI Key |
ZVMRTKKRLFMLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


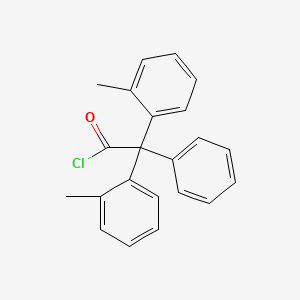
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
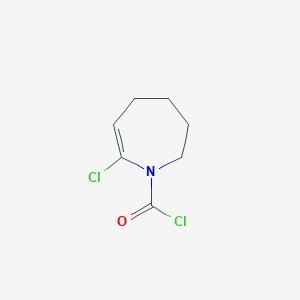
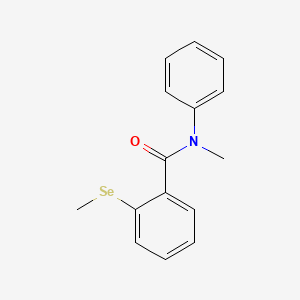
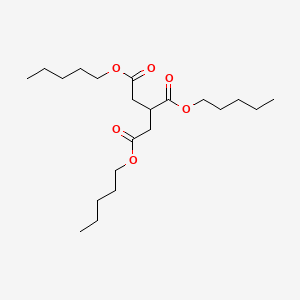

![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
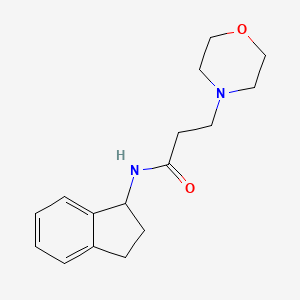
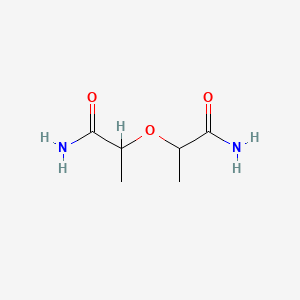
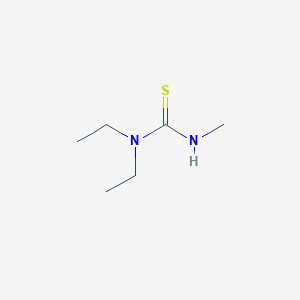
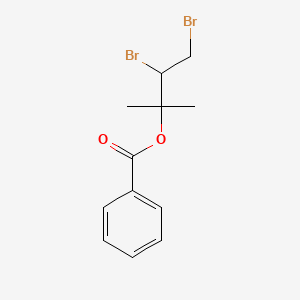
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
